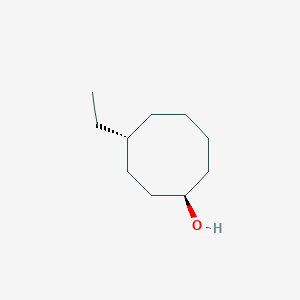
(1R,4R)-4-ethylcyclooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-ethylcyclooctan-1-ol is a chiral alcohol with a unique structure characterized by an eight-membered cyclooctane ring with an ethyl group and a hydroxyl group attached to specific carbon atoms The compound’s stereochemistry is denoted by the (1R,4R) configuration, indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-ethylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of (1R,4R)-4-ethylcyclooctanone using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. In this method, the corresponding ketone or aldehyde is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon or platinum oxide. The reaction is conducted under elevated pressure and temperature to achieve efficient conversion to the alcohol. This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-ethylcyclooctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: (1R,4R)-4-ethylcyclooctanone or (1R,4R)-4-ethylcyclooctanal.
Reduction: (1R,4R)-4-ethylcyclooctane.
Substitution: (1R,4R)-4-ethylcyclooctyl chloride or bromide.
Scientific Research Applications
(1R,4R)-4-ethylcyclooctan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavors due to its distinct structural properties.
Mechanism of Action
The mechanism of action of (1R,4R)-4-ethylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and selectivity in various chemical and biological processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S)-4-ethylcyclooctan-1-ol
- (1S,4R)-4-ethylcyclooctan-1-ol
- (1S,4S)-4-ethylcyclooctan-1-ol
Uniqueness
(1R,4R)-4-ethylcyclooctan-1-ol is unique due to its specific (1R,4R) stereochemistry, which imparts distinct physical and chemical properties. Compared to its stereoisomers, this compound may exhibit different reactivity, solubility, and biological activity. The presence of both an ethyl group and a hydroxyl group on the cyclooctane ring further enhances its versatility in various applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,4R)-4-ethylcyclooctan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(11)8-7-9/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
RWTSMTHEAHXRCJ-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC[C@H](CC1)O |
Canonical SMILES |
CCC1CCCCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
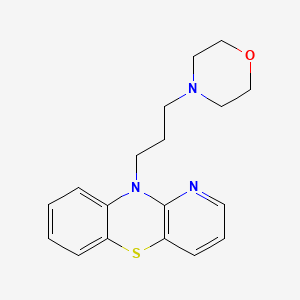
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
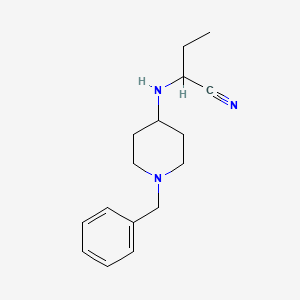

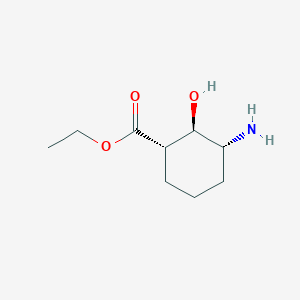
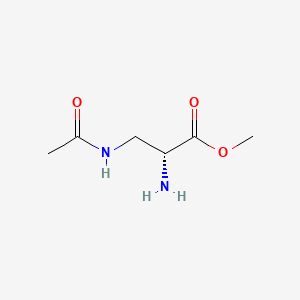
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
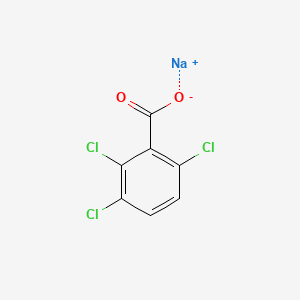


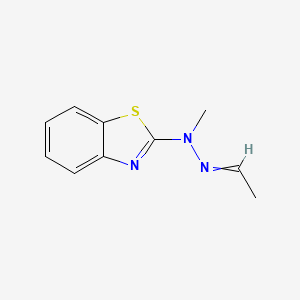
![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

